Ald-PEG1-t-butyl ester
Overview
Description
Ald-PEG1-t-butyl ester is a compound that belongs to the class of heterobifunctional polyethylene glycol derivatives. It contains an aldehyde group and a t-butyl ester group linked through a linear polyethylene glycol chain. This compound is widely used in various scientific and industrial applications due to its unique chemical properties and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ald-PEG1-t-butyl ester typically involves the reaction of a polyethylene glycol derivative with an aldehyde and a t-butyl ester. The reaction conditions often include the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Ald-PEG1-t-butyl ester undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and hydrazides are commonly used.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ald-PEG1-t-butyl ester is extensively used in scientific research due to its ability to act as a linker for bio-conjugation. Some of its applications include:
Chemistry: Used in the synthesis of complex molecules and polymers.
Biology: Facilitates the attachment of polyethylene glycol chains to biomolecules, enhancing their stability and solubility.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Used in the production of polyethylene glycol-conjugated products for various industrial applications
Mechanism of Action
The mechanism of action of Ald-PEG1-t-butyl ester involves its ability to form stable covalent bonds with biomolecules. The aldehyde group reacts with amino or hydrazide groups on proteins or peptides, forming stable linkages.
Comparison with Similar Compounds
- Ald-PEG2-t-butyl ester
- Ald-PEG3-t-butyl ester
- Ald-PEG4-t-butyl ester
Comparison: Ald-PEG1-t-butyl ester is unique due to its specific chain length and functional groups, which provide optimal reactivity and versatility for various applications. Compared to its analogs with longer polyethylene glycol chains, this compound offers a balance between solubility and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
tert-butyl 3-(3-oxopropoxy)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-10(2,3)14-9(12)5-8-13-7-4-6-11/h6H,4-5,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRHXJWSZPQZQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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